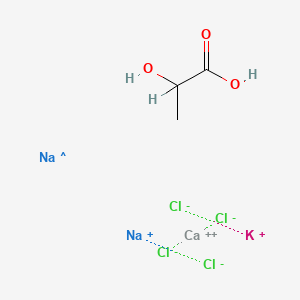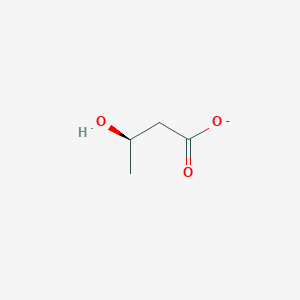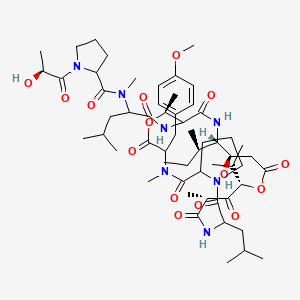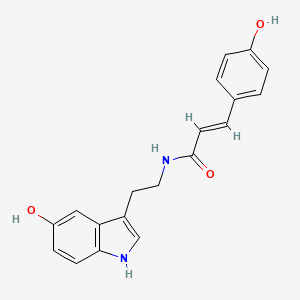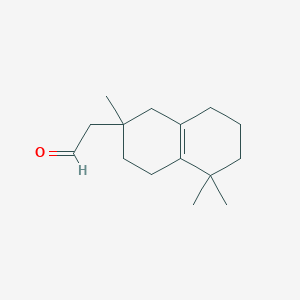
Nanaimoal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nanaimoal is a natural product found in Acanthodoris nanaimoensis with data available.
Aplicaciones Científicas De Investigación
Nanaimoal is a sesquiterpene synthesized through a biomimetic approach, highlighting its potential in the field of organic synthesis and natural product chemistry. The synthesis of nanaimoal involves the acid-catalyzed cyclization of farnesal, a process that is notably promoted by zeolite NaY confinement conditions. This method results in a diastereoselective tandem 1,5-diene cyclization/Prins-type reaction, leading to nanaimoal and its isomers as major products. The overall yield of this synthesis is approximately 21%, demonstrating the efficiency and potential scalability of this approach for producing nanaimoal and related compounds. This research underscores the importance of nanaimoal not only as a target for synthetic chemistry but also as a scaffold for developing new synthetic methodologies and understanding complex reaction mechanisms within confined spaces such as zeolites (Tsangarakis, Lykakis, & Stratakis, 2008).
Another approach to synthesizing nanaimoal involves the use of 4-cyano-2-cyclohexenones, which are susceptible to reductive alkylation reactions. This process yields 2,2-disubstituted-3-cyclohexenone derivatives in a regioselective manner. This methodology was successfully applied to the total synthesis of nanaimoal in racemic form, showcasing the versatility and potential applications of nanaimoal in the field of medicinal chemistry and drug design. The development of such synthetic routes not only contributes to the availability of nanaimoal for further study but also opens avenues for the exploration of its biological activities and potential therapeutic applications (Liu et al., 2003).
Propiedades
Nombre del producto |
Nanaimoal |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2-(2,5,5-trimethyl-1,3,4,6,7,8-hexahydronaphthalen-2-yl)acetaldehyde |
InChI |
InChI=1S/C15H24O/c1-14(2)7-4-5-12-11-15(3,9-10-16)8-6-13(12)14/h10H,4-9,11H2,1-3H3 |
Clave InChI |
XOIZOXQRSWVEQK-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2=C1CCC(C2)(C)CC=O)C |
SMILES canónico |
CC1(CCCC2=C1CCC(C2)(C)CC=O)C |
Sinónimos |
nanaimoal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



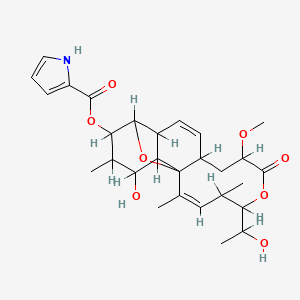


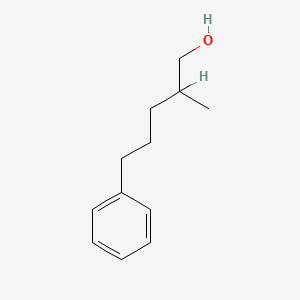

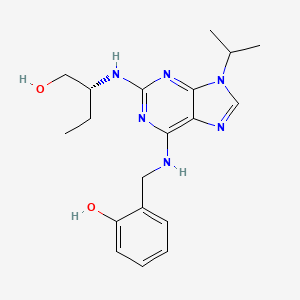

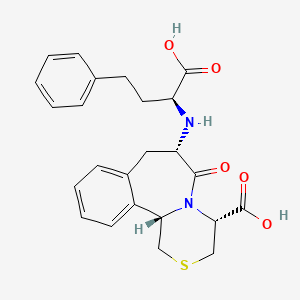

![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)
